2-(Methylsulfinyl)pyrimidin-5-ol 2-(Methylsulfinyl)pyrimidin-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17432161
InChI: InChI=1S/C5H6N2O2S/c1-10(9)5-6-2-4(8)3-7-5/h2-3,8H,1H3
SMILES:
Molecular Formula: C5H6N2O2S
Molecular Weight: 158.18 g/mol

2-(Methylsulfinyl)pyrimidin-5-ol

CAS No.:

Cat. No.: VC17432161

Molecular Formula: C5H6N2O2S

Molecular Weight: 158.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylsulfinyl)pyrimidin-5-ol -

Specification

Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
IUPAC Name 2-methylsulfinylpyrimidin-5-ol
Standard InChI InChI=1S/C5H6N2O2S/c1-10(9)5-6-2-4(8)3-7-5/h2-3,8H,1H3
Standard InChI Key AIHLLRYJQNCULW-UHFFFAOYSA-N
Canonical SMILES CS(=O)C1=NC=C(C=N1)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(Methylsulfinyl)pyrimidin-5-ol (IUPAC name: 2-methylsulfinylpyrimidin-5-ol) is a six-membered heterocyclic compound with the molecular formula C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol. Its structure consists of a pyrimidine core substituted with a methylsulfinyl moiety at position 2 and a hydroxyl group at position 5. The sulfinyl group introduces chirality, resulting in two enantiomers (R and S configurations), though most synthetic routes yield racemic mixtures unless chiral catalysts are employed .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₅H₆N₂O₂S
Molecular Weight158.18 g/mol
IUPAC Name2-methylsulfinylpyrimidin-5-ol
CAS NumberNot formally assigned
Canonical SMILESO=C1C=NC(S(=O)C)=CN1

Synthesis and Oxidation Pathways

Preparation from 2-(Methylthio)pyrimidin-5-ol

The primary route to 2-(Methylsulfinyl)pyrimidin-5-ol involves the oxidation of its thioether precursor, 2-(Methylthio)pyrimidin-5-ol (CAS 4874-33-3). This reaction typically uses mild oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Reaction Conditions:

  • Solvent: Dichloromethane or ethanol

  • Temperature: 0–25°C

  • Time: 2–6 hours

  • Yield: 60–85% (dependent on oxidant stoichiometry)

The sulfoxide product is intermediate in the oxidation sequence, which can proceed further to the sulfone derivative (2-(Methylsulfonyl)pyrimidin-5-ol, CAS 16290-90-7) under harsher conditions .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1,050 cm⁻¹ (S=O stretch) and 3,200–3,400 cm⁻¹ (O-H stretch).

  • NMR (¹H):

    • δ 2.70 (s, 3H, CH₃-S(O)-)

    • δ 8.45 (s, 1H, C6-H)

    • δ 9.10 (s, 1H, C4-H)

Chemical Reactivity

Oxidation and Reduction

  • Further Oxidation: Reacts with strong oxidants (e.g., KMnO₄) to form 2-(Methylsulfonyl)pyrimidin-5-ol .

  • Reduction: Treatment with LiAlH₄ regenerates the thioether precursor.

Nucleophilic Substitution

The hydroxyl group at position 5 participates in alkylation and acylation reactions. For example, reaction with methyl iodide in the presence of K₂CO₃ yields 5-methoxy-2-(methylsulfinyl)pyrimidine .

Industrial and Research Applications

Agrochemical Development

Sulfoxide-containing pyrimidines are explored as fungicides due to their ability to disrupt fungal cell wall synthesis .

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antiviral agents, leveraging its ability to modulate enzyme active sites .

Challenges and Future Directions

Current limitations include:

  • Stereochemical Control: Racemic mixtures complicate pharmaceutical use.

  • Stability Issues: Degradation under ambient conditions.

Future research should prioritize enantioselective synthesis and formulation studies to enhance stability.

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